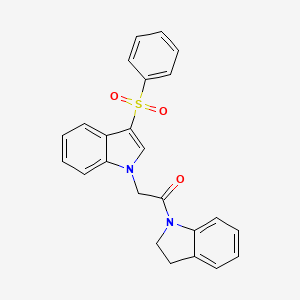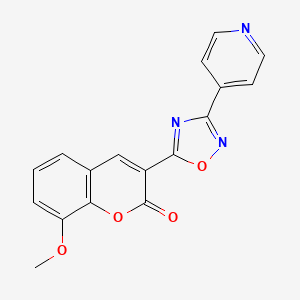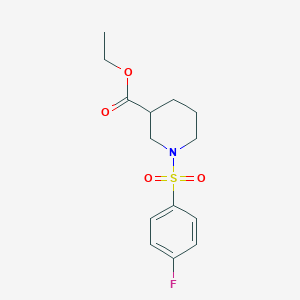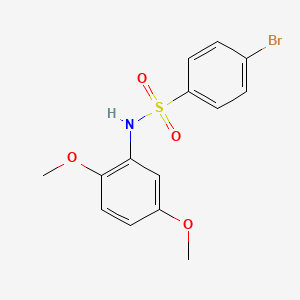
1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a nicotinoyl group, and a tetrahydro-2H-pyran-4-yl methoxy moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the tetrahydro-2H-pyran-4-yl methanol, which is then converted into the corresponding nicotinoyl derivative through a series of reactions involving protection and deprotection steps, as well as coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The tetrahydro-2H-pyran-4-yl moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nicotinoyl group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydro-2H-pyran-4-yl moiety can yield tetrahydropyran-4-one, while reduction of the nicotinoyl group can produce the corresponding piperidine derivative .
Wissenschaftliche Forschungsanwendungen
1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action of 1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)ethanone: This compound shares the tetrahydro-2H-pyran-4-yl moiety but lacks the nicotinoyl and piperidine groups.
Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran: Similar in structure but with different substituents on the pyran ring.
O-(tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a tetrahydro-2H-pyran ring but with a hydroxylamine group instead of the nicotinoyl and piperidine groups.
Uniqueness
1-(6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinoyl)piperidine-4-carboxamide is unique due to its combination of a piperidine ring, a nicotinoyl group, and a tetrahydro-2H-pyran-4-yl methoxy moiety. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Eigenschaften
IUPAC Name |
1-[6-(oxan-4-ylmethoxy)pyridine-3-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c19-17(22)14-3-7-21(8-4-14)18(23)15-1-2-16(20-11-15)25-12-13-5-9-24-10-6-13/h1-2,11,13-14H,3-10,12H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQXNKIUUFRNEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2720664.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2720669.png)
![7-CHLORO-N-(3,5-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2720671.png)


![3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B2720676.png)


![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2720682.png)



